molecular formula C10H12ClNO B12057036 (1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride CAS No. 904930-22-9

(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride

Cat. No.: B12057036
CAS No.: 904930-22-9
M. Wt: 197.66 g/mol
InChI Key: KZEOPJJQWXUEOS-IYPAPVHQSA-N
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Description

(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride typically involves the reduction of 2-nitro-1-naphthol followed by a chiral resolution process. The reduction can be achieved using hydrogenation in the presence of a palladium catalyst. The chiral resolution is often performed using chiral acids or bases to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation reactors and advanced chiral resolution techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted amino-naphthol derivatives.

Scientific Research Applications

(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-trans-2-Aminocyclopentanol hydrochloride: Similar in structure but with a cyclopentane ring instead of a naphthalene ring.

    (1S,2S)-(+)-Pseudoephedrine hydrochloride: Shares similar stereochemistry but differs in functional groups and overall structure.

Uniqueness

(1S,2S)-trans-2-Amino-1,2-dihydro-1-naphthol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a naphthalene ring. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

904930-22-9

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(1S,2S)-2-amino-1,2-dihydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,9-10,12H,11H2;1H/t9-,10-;/m0./s1

InChI Key

KZEOPJJQWXUEOS-IYPAPVHQSA-N

Isomeric SMILES

C1=CC=C2[C@@H]([C@H](C=CC2=C1)N)O.Cl

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)N)O.Cl

Origin of Product

United States

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